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Imidazo[1,2-b]pyridazin-7-ol

Cat. No.: B13930780
M. Wt: 135.12 g/mol
InChI Key: RZMDMDWRLHLYQT-UHFFFAOYSA-N
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Description

General Overview and Significance in Heterocyclic Chemistry

Imidazo[1,2-b]pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. nih.govchemimpex.com This scaffold is formed by the fusion of an imidazole (B134444) and a pyridazine (B1198779) ring, resulting in a unique bicyclic structure. wikipedia.org The arrangement of nitrogen atoms in this fused system imparts specific physicochemical properties that make it a "privileged scaffold" in drug discovery. nih.gov This means that the core structure of imidazo[1,2-b]pyridazine (B131497) has been found to interact with a variety of biological targets, leading to a broad range of biological activities. nih.govchemimpex.com

The significance of imidazo[1,2-b]pyridazines stems from their versatile biological profile, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. researchgate.net The successful development of the kinase inhibitor ponatinib (B1185), which contains an imidazo[1,2-b]pyridazine core and is used to treat chronic myeloid leukemia, has further spurred interest in this chemical class. nih.govwikipedia.org Researchers are actively exploring new derivatives for potential therapeutic applications in various diseases, including metabolic disorders and neurological conditions. nih.govnih.gov The adaptability of the imidazo[1,2-b]pyridazine ring system allows for the synthesis of a wide array of derivatives with tailored properties, making it a valuable building block in the development of novel therapeutic agents. chemimpex.comresearchgate.net

Isomeric Forms and Structural Distinctions of Imidazo[1,2-b]pyridazine Systems

The fusion of an imidazole and a pyridazine ring can result in several isomeric forms, each with a distinct arrangement of nitrogen atoms. The primary isomers include imidazo[1,2-b]pyridazine, imidazo[4,5-c]pyridazine, and imidazo[4,5-d]pyridazine. wikipedia.org

In the imidazo[1,2-b]pyridazine system, a nitrogen atom is shared between the five-membered imidazole ring and the six-membered pyridazine ring. wikipedia.org This bridgehead nitrogen configuration is a key feature of this isomer. The numbering of the atoms in the ring system follows a specific convention to accurately identify the positions of substituents.

The other two isomers, imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine , differ in the placement of the imidazole ring relative to the pyridazine ring. In these isomers, the two rings are fused along a carbon-carbon bond, and each ring contains two nitrogen atoms. wikipedia.org These structural differences lead to variations in the electronic distribution, steric environment, and hydrogen-bonding capabilities of the molecules, which in turn influence their biological activity and physical properties. For example, darigabat, an experimental drug, features the imidazo[4,5-c]pyridazine core. wikipedia.org

The specific focus of this article, Imidazo[1,2-b]pyridazin-7-ol , is a derivative of the imidazo[1,2-b]pyridazine scaffold where a hydroxyl group is attached at the 7-position of the pyridazine ring. The precise location of this substituent is crucial for its chemical reactivity and interaction with biological targets.

Historical Context and Evolution of Imidazo[1,2-b]pyridazine Research

The exploration of imidazo[1,2-b]pyridazine chemistry began in the mid-20th century, with early work focusing on fundamental synthesis methods. The first synthesis of the parent imidazo[1,2-b]pyridazine nucleus was reported in 1967. dergipark.org.tr Initial synthetic strategies often involved the condensation of 3-aminopyridazines with α-haloketones. nih.gov These early studies laid the groundwork for the subsequent development of more complex derivatives.

Research into the biological activities of imidazo[1,2-b]pyridazines gained momentum in the following decades. A significant milestone was the discovery of their potential as kinase inhibitors, which opened up new avenues for their application in cancer therapy. nih.govresearchgate.net The approval of ponatinib further validated the therapeutic potential of this heterocyclic system and led to a surge in research efforts. nih.gov

Over the years, synthetic methodologies have evolved, with the introduction of modern techniques such as metal-catalyzed cross-coupling reactions. researchgate.net These advanced methods have enabled the synthesis of a more diverse range of imidazo[1,2-b]pyridazine derivatives with greater precision and efficiency. researchgate.netthesciencein.org Current research continues to build on this historical foundation, with a focus on structure-activity relationship (SAR) studies to design and synthesize novel compounds with improved potency and selectivity for various therapeutic targets. researchgate.netnih.gov The investigation of imidazo[1,2-b]pyridazines has expanded to include their potential use in neuroimaging for conditions like Alzheimer's disease and as antiparasitic agents. nih.govbiocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B13930780 Imidazo[1,2-b]pyridazin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1H-imidazo[1,2-b]pyridazin-7-one

InChI

InChI=1S/C6H5N3O/c10-5-3-6-7-1-2-9(6)8-4-5/h1-4,7H

InChI Key

RZMDMDWRLHLYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=O)C=N2)N1

Origin of Product

United States

Synthetic Methodologies and Functionalization of Imidazo 1,2 B Pyridazine Scaffolds

Classical Cyclization and Condensation Approaches

The foundational methods for constructing the imidazo[1,2-b]pyridazine (B131497) backbone primarily involve condensation and cyclization reactions. These strategies rely on the reaction between substituted pyridazines and suitable carbonyl-containing precursors.

A prevalent method for synthesizing the imidazo[1,2-b]pyridazine ring system involves the condensation of a substituted 3-aminopyridazine (B1208633) with a reactive carbonyl compound. grafiati.com The nature of the substituent on the pyridazine (B1198779) ring is critical for the success and regioselectivity of the cyclization.

The use of 3-amino-6-halopyridazines is a common and effective strategy. vulcanchem.comnih.gov The presence of a halogen at the 6-position of the pyridazine ring is particularly advantageous. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. Alkylation tends to occur at this nitrogen, which hinders the desired cyclization. However, introducing an electron-withdrawing halogen at the C-6 position deactivates this nitrogen, thereby facilitating the correct regioselective alkylation on the adjacent ring nitrogen, leading to the efficient formation of the bicyclic imidazo[1,2-b]pyridazine product. nih.gov

For the synthesis of the target compound, Imidazo[1,2-b]pyridazin-7-ol, a common precursor would be a 3-amino-6-alkoxypyridazine. For instance, syntheses have been reported starting from pyridazin-3-amine 2-oxides which, after reaction and cyclization, yield 3-hydroxyimidazo[1,2-b]pyridazines that can be subsequently alkylated. grafiati.comgrafiati.com Similarly, starting with 3-amino-6-methoxypyridazine (B1266373) allows for the formation of a 7-methoxyimidazo[1,2-b]pyridazine (B15334396) intermediate, which can then be demethylated in a subsequent step to yield the final 7-hydroxy product.

The condensation partner for the aminopyridazine is typically an α-haloketone or a related electrophilic species. royalsocietypublishing.orgmdpi.com This reaction, often referred to as the Tschitschibabin reaction, is one of the most frequently used methods for constructing imidazo-fused heterocycles.

The general process involves the reaction of a 3-aminopyridazine derivative with an α-bromoketone, such as 2-bromo-1-phenylethanone, often under mild basic conditions using sodium bicarbonate. nih.govresearchgate.net This leads to the formation of the imidazole (B134444) ring fused to the pyridazine core. A wide array of α-haloketones can be employed, allowing for the introduction of various substituents at the 2-position of the final imidazo[1,2-b]pyridazine structure. grafiati.com

Alternative precursors to α-haloketones have also been successfully used. For example, the reaction of 3-amino-6-(phenylthio)pyridazine (B1279446) with methyl (chloroacetyl)carbamate has been used to synthesize methyl 6-(phenylthio)imidazo[1,2-b]pyridazine-2-carbamate, an analog of the anthelmintic drug fenbendazole. umich.edu This demonstrates the versatility of using different α-halo acetyl derivatives to build the scaffold.

Table 1: Examples of Classical Synthesis of Imidazo[1,2-b]pyridazines
Pyridazine PrecursorCarbonyl PrecursorResulting Product StructureReference
3-Amino-6-chloropyridazineα-Bromoketones6-Chloro-2-substituted-imidazo[1,2-b]pyridazine vulcanchem.com
3-Amino-6-(phenylthio)pyridazine1-Bromopinacolone2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine umich.edu
3-Amino-6-(phenylthio)pyridazineMethyl (chloroacetyl)carbamateMethyl 6-(phenylthio)imidazo[1,2-b]pyridazine-2-carbamate umich.edu
3-Amino-6-halopyridazineα-Bromoketone2-Aryl-6-halo-imidazo[1,2-b]pyridazine nih.gov

Condensation Reactions with Substituted Pyridazines

Transition-Metal Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal catalysis to functionalize heterocyclic scaffolds, and the imidazo[1,2-b]pyridazine system is no exception. These methods allow for the precise and efficient introduction of a wide range of substituents that are difficult to incorporate using classical methods. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net Halogenated imidazo[1,2-b]pyridazines, typically prepared via classical condensation, serve as key intermediates for these transformations.

Suzuki-Miyaura Coupling : This reaction is widely used to introduce aryl or heteroaryl groups. For instance, 6-chloro-2-substituted imidazo[1,2-b]pyridazines can react with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 6-aryl-imidazo[1,2-b]pyridazine derivatives. researchgate.netnih.gov This method has been applied to develop a versatile synthetic route by functionalizing a bis-halogenated (bromo- and chloro-substituted) imidazo[1,2-b]pyridazine platform, allowing for regioselective couplings. nih.gov

Negishi Coupling : This coupling involves organozinc reagents and has been used for the selective functionalization of the pyridazine portion of the scaffold. For example, thio-substituted pyridazines can be selectively cross-coupled at different positions using different catalysts; Ni-catalysis at position 6 followed by Pd-catalyzed Negishi coupling at position 3 allows for a stepwise arylation. uni-muenchen.de

Sonogashira, Heck, Stille, and Kumada Couplings : These reactions have also been successfully applied to the imidazo[1,2-b]pyridazine scaffold, further expanding the diversity of accessible derivatives. researchgate.net The Sonogashira reaction introduces alkyne moieties, the Heck reaction forms C-C bonds with alkenes, the Stille reaction uses organotin reagents, and the Kumada coupling employs Grignard reagents. researchgate.net

Table 2: Palladium-Catalyzed Functionalization of Imidazo[1,2-b]pyridazines
Reaction TypeSubstrateReagentCatalyst System (Example)Reference
Suzuki-Miyaura6-Chloro-imidazo[1,2-b]pyridazineAryl boronic acidPd(PPh₃)₄, Na₂CO₃ researchgate.netnih.gov
NegishiChloro-thio-substituted pyridazineArylzinc speciesPd(OAc)₂, SPhos uni-muenchen.de
SonogashiraHalo-imidazo[1,2-b]pyridazineTerminal alkynePd-catalyst, Cu(I) cocatalyst researchgate.netresearchgate.net
HeckHalo-imidazo[1,2-b]pyridazineAlkenePd-catalyst researchgate.net

Copper catalysis offers an alternative, often more cost-effective, pathway for synthesizing and functionalizing imidazo[1,2-b]pyridazines. These methods are particularly useful for forming C-N and C-O bonds.

One notable application is the copper-catalyzed oxidative cyclization to form the imidazo[1,2-b]pyridazine ring itself. researchgate.net While more extensively documented for the related imidazo[1,2-a]pyridine (B132010) system, these strategies are adaptable. For example, copper(I)-catalyzed one-pot procedures using air as a green oxidant have been developed to synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, a method that shows promise for the pyridazine series as well. organic-chemistry.org Copper catalysts like CuI or CuBr are effective for these transformations, often proceeding through a Michael addition followed by intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org Copper has also been used in formal aza-[3+2] cycloaddition reactions to construct the fused heterocyclic system. acs.org

Direct C-H activation is an increasingly important strategy in modern synthesis as it avoids the need for pre-functionalized starting materials (like halides or boronic acids), making processes more atom- and step-economical. Several methods for the direct C-H functionalization of the imidazo[1,2-b]pyridazine scaffold have been developed. researchgate.net

C-arylation : Direct C-H arylation allows for the introduction of aryl groups onto the heterocyclic core. This is typically achieved using palladium catalysts that can selectively activate a C-H bond (often at the C3 position) and couple it with an aryl halide or equivalent.

C-benzylation and C-alkylation : Similar C-H activation strategies have been extended to introduce benzyl (B1604629) and alkyl groups. These reactions provide direct access to a range of substituted imidazo[1,2-b]pyridazines that are valuable for structure-activity relationship studies. researchgate.net For instance, photoelectrochemical methods have been explored for C-H alkylation of the scaffold. dergipark.org.tr

These advanced catalytic methods significantly enhance the synthetic toolbox available for chemists working with the imidazo[1,2-b]pyridazine system, enabling the targeted design and synthesis of complex molecules like this compound and its derivatives. dergipark.org.trresearchgate.net

N-Arylation Methodologies

The introduction of an aryl group onto a nitrogen atom (N-arylation) of the imidazo[1,2-b]pyridazine scaffold is a key strategy for diversifying its derivatives. Palladium-catalyzed cross-coupling reactions are prominent in this regard. For instance, the Buchwald-Hartwig amination has been successfully employed for the intermolecular N-arylation of aminopyridazines, which is a crucial step in constructing the fused heterocyclic system. researchgate.net This method involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base.

A notable application of this is the synthesis of the pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system. researchgate.net This synthesis can proceed via an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net The process involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation, effectively building the complex heterocyclic core. researchgate.net Recent developments have also focused on the direct C-H activation for N-arylation, offering a more atom-economical approach. researchgate.net

Advanced Synthetic Techniques and Process Development

To meet the demands for larger quantities of imidazo[1,2-b]pyridazine derivatives for further studies, scalable and efficient synthetic methods are crucial. Advanced techniques such as biocatalysis and continuous flow chemistry are being increasingly explored.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often in aqueous media, and can catalyze reactions with high chemo-, regio-, and stereoselectivity. While specific examples of biocatalysis for the direct synthesis of this compound are not extensively documented in the provided results, the application of biocatalysis in the synthesis of related nitrogen-containing heterocycles is well-established. For instance, α-amylase has been used in the Groebke-Blackburn-Bienayme (GBB) multicomponent reaction to synthesize indole-based imidazo[1,2-a]pyridines. researchgate.net Furthermore, transaminases and ketoreductases (KREDs) have been instrumental in the scalable synthesis of intermediates for complex molecules containing the imidazo[1,2-b]pyridazine core. acs.org A robust KRED process was developed for the reduction of a ketone to a chiral alcohol, a key intermediate in the synthesis of an IL-17A inhibitor. acs.org The use of chlorophyll (B73375) as a biocatalyst for the photochemical regioselective C-H arylation of imidazo[1,2-a]pyridine derivatives highlights the potential of natural pigments in green synthesis. rsc.org

Continuous Flow Reactors (CSTRs) offer significant advantages for the scale-up of chemical processes, including improved heat and mass transfer, enhanced safety, and better reproducibility compared to batch reactors. osti.gov The scalability of CSTRs can be achieved by increasing the reactor size or by "numbering-up," where multiple smaller reactors operate in parallel. scielo.br A CSTR continuous flow process was successfully developed for the carbonylation of an N-(6-chloropyridazin-3-yl)pivalamide intermediate at cryogenic temperatures, which suppressed product decomposition and improved the isolated yield from ~40% in batch mode to ~60%. acs.orgacs.org This technology is particularly beneficial for reactions that are difficult to control in large-scale batch processes. osti.gov The development of a universal multi-stage cascade CSTR suitable for a wide range of continuous-flow processes further underscores the potential for scalable and efficient synthesis of complex molecules like imidazo[1,2-b]pyridazine derivatives. researchgate.net

Biocatalytic Approaches in Imidazo[1,2-b]pyridazine Synthesis

Regioselective Derivatization of the Imidazo[1,2-b]pyridazine Ring System

The ability to selectively functionalize specific positions on the imidazo[1,2-b]pyridazine ring is critical for structure-activity relationship (SAR) studies and for fine-tuning the properties of the final compounds.

The pyridazine portion of the scaffold offers several sites for modification. The 6-position is particularly amenable to functionalization. For instance, a halogen at the 6-position can be readily displaced by various nucleophiles through a heteroaromatic nucleophilic displacement reaction. nih.gov This allows for the introduction of a wide range of substituents, including amines, alcohols, and sulfur-based nucleophiles. nih.govnih.gov Suzuki cross-coupling reactions have also been employed to introduce aryl groups at the 6-position by reacting a 6-chloro-imidazo[1,2-b]pyridazine with an aryl boronic acid in the presence of a palladium catalyst. thesciencein.org This approach has been used to synthesize a variety of 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives. thesciencein.org Furthermore, the introduction of a morpholine (B109124) moiety at the C6 position has been shown to improve the properties of some imidazo[1,2-b]pyridazine-based kinase inhibitors. rsc.org

PositionReaction TypeReagents/CatalystsResulting Functional Group
C6Nucleophilic Aromatic SubstitutionVarious nucleophiles (amines, alcohols)Amines, Ethers
C6Suzuki CouplingAryl boronic acids, Pd catalyst (e.g., Pd(PPh3)2Cl2), K2CO3Aryl groups
C6Morpholine additionMorpholineMorpholinyl group

The imidazole part of the scaffold also presents opportunities for derivatization, with the C3 position being a common site for functionalization. dergipark.org.tr Direct C-H arylation at the C3 position has been achieved using palladium catalysts with aryl bromides. dergipark.org.tr This method is efficient, requiring low catalyst loading and tolerating a range of functional groups. dergipark.org.tr The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position, which can then be further elaborated. researchgate.net Additionally, metal-catalyzed cross-coupling reactions such as Sonogashira, Heck, and Negishi have been utilized to introduce various substituents at different positions of the imidazole ring. researchgate.net The regioselectivity of these reactions is a key consideration in the design of synthetic routes to specifically substituted imidazo[1,2-b]pyridazines. researchgate.netinformahealthcare.com

PositionReaction TypeReagents/CatalystsResulting Functional Group
C3Direct C-H ArylationAryl bromides, Pd(OAc)2, KOAcAryl groups
C3Vilsmeier-HaackPOCl3, DMFFormyl group
C3Sonogashira CouplingTerminal alkynes, Pd catalyst, CuIAlkynyl groups
C3Heck CouplingAlkenes, Pd catalystAlkenyl groups

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivatives

Influence of Substituent Nature and Position on Biological Target Interaction

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the type and location of substituents on the bicyclic core. Research has shown that modifications at the C2, C3, and C6 positions are particularly crucial for modulating interactions with biological targets.

For instance, in the context of antibacterial activity, a series of imidazo[1,2-b]pyridazine-based amide derivatives were synthesized and evaluated. researchgate.net It was observed that the incorporation of a phenoxy group at the C8 position was explored to potentially enhance activity. researchgate.net In another study, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized, and their antifungal activity was found to be significantly affected by the substituents on both the benzene (B151609) and pyridazine (B1198779) rings. researchgate.net

The development of ligands for β-amyloid plaques also highlights the importance of substituent positioning. A study of various derivatives showed that binding affinity was sensitive to substitution patterns at the C2 and C6 positions. nih.gov For example, a 6-methylthio analogue demonstrated higher affinity than a 6-methoxy analogue. nih.gov Conversely, introducing a pyridinyl or thiophenyl ring instead of a phenyl ring at the C2 position led to a significant reduction in binding affinity, suggesting the phenyl ring is a key feature for this specific target interaction. nih.gov

In the pursuit of antitubercular agents, amide derivatives of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine were synthesized. ingentaconnect.com It was found that amide derivatives generally exhibited better antitubercular activity than their sulphonamide counterparts, which may be attributed to their capacity for hydrogen bond formation. ingentaconnect.com

The following table summarizes the influence of substituents on the activity of various imidazo[1,2-b]pyridazine derivatives.

Scaffold/Series Position of Substitution Substituent Observed Effect on Biological Activity Target/Assay
Imidazo[1,2-b]pyridazine AmidesC8Phenoxy groupInvestigated for potential enhancement of activity. researchgate.netAntibacterial
3,6-Disubstituted Imidazo[1,2-b]pyridazinesC3 and C6Various aryl and other groupsSignificantly affects antifungal activity. researchgate.netAntifungal
2,6-Disubstituted Imidazo[1,2-b]pyridazinesC6Methylthio vs. MethoxyMethylthio group led to higher binding affinity. nih.govβ-amyloid plaques
2,6-Disubstituted Imidazo[1,2-b]pyridazinesC2Pyridinyl or Thiophenyl vs. PhenylReplacement of phenyl ring significantly reduced binding affinity. nih.govβ-amyloid plaques
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazineLinker at position 3Amide vs. SulphonamideAmide derivatives showed better activity. ingentaconnect.comAntitubercular

Rational Design Principles for Modulating Enzyme Inhibition Potency

Rational design principles, often guided by structural biology and computational modeling, are instrumental in optimizing the potency of enzyme inhibitors based on the imidazo[1,2-b]pyridazine scaffold. cardiff.ac.ukox.ac.uk A key strategy involves modifying the scaffold to achieve specific interactions with the target enzyme's active site.

One prominent example is the development of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). cardiff.ac.ukox.ac.uknih.gov Starting from a fragment hit, optimization through SAR exploration and in silico design led to a potent and selective cellular inhibitor of DYRK1A. cardiff.ac.ukox.ac.uk X-ray crystallography of the lead compound bound to the enzyme revealed its binding mode, which in turn facilitated the rational design of a subsequent compound with improved selectivity against closely related CLK kinases. cardiff.ac.ukox.ac.uk

In the development of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a novel imidazo[1,2-b]pyridazine core with a C6-bicycloheptaneimidazole was disclosed. Molecular modeling studies were used to understand the affinity of the lead compound for ASK1, guiding further SAR studies to enhance potency.

For inhibitors of Bruton's tyrosine kinase (BTK), a key modification involved replacing a fragment of a known inhibitor with the imidazo[1,2-b]pyridazine core. acs.org This led to a compound with potent BTK inhibition. acs.org Further chiral separation and structural analysis revealed a near-perfect superimposition with another known BTK inhibitor, validating the design principle. acs.org

The design of Mps1 kinase inhibitors also showcases these principles. To improve properties like oral bioavailability, heteroatoms were introduced at the C6 position of the imidazo[1,2-b]pyridazine scaffold. acs.org This position occupies a lipophilic pocket, so designing substituents with balanced lipophilicity was crucial. This led to the discovery that a phenoxy group at C6 was equipotent to a p-cyanophenyl group, while a cyclohexyloxy group decreased activity. acs.org

SAR in the Context of Specific Pharmacological Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold allows for its adaptation to a wide range of pharmacological targets, particularly protein kinases. researchgate.netnih.gov

Kinase Inhibitors: Imidazo[1,2-b]pyridazine derivatives have been extensively studied as inhibitors of various kinases.

DYRKs and CLKs: 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of DYRKs and CLKs, with some compounds showing IC50 values below 100 nM. nih.gov Compound 20a, for instance, was found to be a selective inhibitor of CLK1, CLK4, DYRK1A, and Plasmodium falciparum CLK1 (PfCLK1). nih.gov

TAK1 Kinase: In the context of multiple myeloma, 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl substituent at position-3 were found to inhibit TAK1 at nanomolar concentrations. rsc.org The introduction of a morpholine at C6 improved TAK1 inhibition compared to an unsubstituted C6 or a piperazine at C6. rsc.org The introduction of different indazole derivatives at the C3 position was explored to modulate the steric and electronic properties of the molecule and its interaction with the target kinase. rsc.org

Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative, compound 22, was identified as a potent and highly selective irreversible inhibitor of BTK with an IC50 of 1.3 nM. acs.org Its selectivity was confirmed across a panel of 310 kinases. acs.org

Mps1 (TTK) Kinase: The imidazo[1,2-b]pyridazine scaffold was found to be a promising core for Mps1 inhibitors. acs.org Substitution at the C6 position with a p-cyanophenyl group (compound 21a) showed potent antiproliferative activity. Further optimization by adding an amino group to the ortho-position of the phenyl ring (compound 21b) led to an increase in activity. acs.org

The following table presents SAR data for imidazo[1,2-b]pyridazine derivatives against specific kinase targets.

Target Kinase Compound/Series Substitution Pattern IC50 / Activity
TAK1Lead Compound 266-morpholine, 3-arylIC50 = 55 nM rsc.org
DYRK1ACompound 20a3,6-disubstitutedIC50 = 50 nM nih.gov
CLK1Compound 20a3,6-disubstitutedIC50 = 82 nM nih.gov
PfCLK1Compound 20a3,6-disubstitutedIC50 = 32 nM nih.gov
BTKCompound 22Imidazo[1,2-b]pyridazine derivativeIC50 = 1.3 nM acs.org
Mps1Compound 21a6-(p-cyanophenyl)A549 IC50 = 39 nM acs.org

Other Targets:

Antimicrobial: A series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and showed antibacterial and anti-tubercular activities. nih.gov Compounds with specific substitutions demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain bacteria. nih.gov Molecular docking studies suggested these compounds interact with the active sites of PDB ID: 5JZX. nih.gov

Antiparasitic: Imidazo[1,2-b]pyridazines have been designed to target Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), showing efficacy in reducing parasite burden in mice. dergipark.org.tr

Mechanistic Investigations of Imidazo 1,2 B Pyridazine Interactions with Biological Systems

Enzyme Inhibition Studies

Research has extensively documented the role of the imidazo[1,2-b]pyridazine (B131497) core as a foundational structure for developing potent inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and infectious diseases. The versatility of the imidazo[1,2-b]pyridazine scaffold allows for chemical modifications that enable potent and selective targeting of specific kinases.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays a crucial role in B-cell receptor (BCR) signaling. google.compracticalneurology.com Its activation is critical for B-cell proliferation, differentiation, and survival. practicalneurology.com Consequently, inhibiting BTK is a key therapeutic strategy for managing autoimmune diseases and B-cell malignancies. google.compracticalneurology.comresearchgate.net

Imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine derivatives have been identified as potent BTK inhibitors. google.comdergipark.org.tr These compounds are designed to interfere with the kinase's activity, thereby blocking downstream signaling pathways. google.com The mechanism of action involves the inhibition of BTK autophosphorylation at the Y223 residue, which can lead to cell cycle arrest and apoptosis in lymphoma cells. The interaction of these inhibitors is often modeled within the BTK catalytic domain, where they engage with key residues. nih.gov For example, some tricyclic inhibitors based on this scaffold maintain crucial interactions with residues such as Y551 and K430 in the kinase's H3 pocket. nih.gov The development of these inhibitors has led to compounds with high potency, selectivity, and favorable pharmacokinetic profiles, demonstrating efficacy in animal models of inflammatory arthritis. nih.govmdpi.com

Table 1: Inhibition Data for Representative BTK Inhibitors This table is populated with representative data for BTK inhibitors. Note that these are not exclusively Imidazo[1,2-b]pyridazine derivatives but represent the broader class of BTK inhibitors discussed in the sources.

CompoundTargetIC50Cell-Based AssayEC50Source
GDC-0853BTK0.91 nM-- mdpi.com
G-744BTK0.002 µMHuman B-cell Proliferation22 nM nih.gov
Compound 12BTK21 nMRaji cells5.14 nM mdpi.com

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase belonging to the phosphoinositide 3-kinase (PI3K)-related kinase family. nih.gov It forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. nih.gov The PI3K/Akt/mTOR pathway is frequently overactivated in human cancers, making it a prime target for therapeutic intervention. nih.gov

Imidazo[1,2-b]pyridazine derivatives have been developed as ATP-competitive inhibitors of mTOR. dergipark.org.trdergipark.org.tr By targeting the kinase domain of mTOR, these compounds can inhibit both mTORC1 and mTORC2 signaling. acs.org This dual inhibition is a promising strategy for cancer therapy. nih.gov For instance, a series of imidazo[1,2-b]pyridazine derivatives demonstrated potent mTOR inhibitory activity, with one compound showing an IC50 of 67 nM and a significant inhibitory effect on the proliferation of A549 lung cancer cells (IC50 of 50 nM). nih.gov The design of these inhibitors often involves creating saturated heterocycles fused to a pyrimidine (B1678525) core, leading to compounds with high potency (Ki < 10 nM) and over 500-fold selectivity against closely related PI3K kinases. acs.org Such inhibitors have been shown to suppress tumor growth in vivo by effectively blocking mTOR signaling pathways. acs.org

Table 2: Inhibition Data for Representative mTOR Inhibitors This table includes data for Imidazo[1,2-b]pyridazine derivatives and other mTOR inhibitors.

CompoundTargetIC50 (Kinase)IC50 (Cell Line)Cell LineSource
Compound R23mTOR67 nM50 nMA549 nih.gov
Compound 7PI3K/mTOR0.20/21 nM10 nMHCT-116 nih.gov

Dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are serine/threonine kinases involved in a multitude of cellular processes, including mRNA splicing, cell cycle control, and neuronal development. researchgate.net Their dysregulation has been linked to various diseases, such as cancer, cognitive disorders, and diabetes. researchgate.net

Derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazine have emerged as potent inhibitors of these kinase families. researchgate.netnih.gov Structure-activity relationship (SAR) studies and in silico design efforts have led to the optimization of these compounds. For example, compound 17 was identified as a potent cellular inhibitor of DYRK1A with significant selectivity across the kinome. nih.gov Further rational design, guided by X-ray crystallography, led to compound 29, which showed improved selectivity against the closely related CLK kinases. nih.gov One particularly selective derivative, compound 20a, demonstrated potent inhibition against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). researchgate.netnih.gov These inhibitors serve as valuable chemical probes to explore the biological functions of DYRKs and CLKs and hold potential as therapeutic agents. researchgate.net

Table 3: Inhibition Data for Imidazo[1,2-b]pyridazine Derivatives Against DYRKs and CLKs

CompoundTarget KinaseIC50Source
Compound 20aDYRK1A50 nM researchgate.net, nih.gov
Compound 20aCLK182 nM researchgate.net, nih.gov
Compound 20aCLK444 nM researchgate.net, nih.gov
Compound 34DYRK1A33 nM researchgate.net

The search for new treatments for parasitic diseases like malaria and toxoplasmosis has identified parasite-specific kinases as promising drug targets. mdpi.comnih.gov Imidazo[1,2-b]pyridazine derivatives have shown significant activity against kinases from Plasmodium falciparum and Toxoplasma gondii. researchgate.netnih.gov

Initially, imidazopyridazines were developed as potent, ATP-competitive inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.govresearchgate.net Structure-based design led to compounds like 16a and 16f, which block TgCDPK1 activity at nanomolar concentrations with good selectivity over mammalian kinases and inhibit parasite growth in vitro with EC50 values of 100 nM and 70 nM, respectively. researchgate.net However, further investigation revealed that the antiparasitic activity of some imidazopyridazines may not be solely due to CDPK1 inhibition. nih.gov These compounds were also found to inhibit cGMP-dependent protein kinase (PKG) and heat shock protein 90 (HSP90). nih.gov Depending on their chemical structure, they kill the parasite at different stages of its life cycle, suggesting multiple modes of action. nih.gov

In Plasmodium falciparum, 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated potent inhibition of PfCLK1. researchgate.netnih.gov Compound 20a was found to be a highly selective inhibitor of PfCLK1 with an IC50 of 32 nM. researchgate.netnih.gov

Table 4: Activity of Imidazo[1,2-b]pyridazine Derivatives Against Protozoan Parasites and Kinases

CompoundOrganism/TargetAssayValueSource
16aT. gondiiEC50 (in vitro growth)100 nM researchgate.net
16fT. gondiiEC50 (in vitro growth)70 nM researchgate.net
16aTgCDPK1IC50 (enzymatic)Low nanomolar researchgate.net
16fTgCDPK1IC50 (enzymatic)Low nanomolar researchgate.net
20aP. falciparum CLK1IC50 (enzymatic)32 nM researchgate.net, nih.gov

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that regulates the phosphorylation of the μ2 subunit of the adapter protein 2 (AP-2) complex, a key component in clathrin-mediated endocytosis. nih.gov AAK1 has been validated as a therapeutic target for neuropathic pain and is being explored for its potential in treating viral infections, as it plays a role in virus entry into host cells. nih.gov

The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent AAK1 inhibitors. Research has shown that inhibiting AAK1 activity can block the endocytosis of viruses like Hepatitis C. nih.gov The mechanism involves preventing the phosphorylation of AP2M1, which is crucial for the viral entry process. nih.gov Pharmaceutical companies have patented several AAK1 inhibitors based on the imidazo[1,2-b]pyridazine core for the treatment of pain. nih.gov

Kinase Inhibition Profiles

Mps1 Protein Kinase Inhibition

Monopolar spindle 1 (Mps1), a member of the TTK protein kinase family, is a crucial regulator of the mitotic checkpoint and is considered an attractive target in oncology due to its high expression levels in various cancers. nih.govacs.orgproteopedia.org Research into inhibitors of this kinase led to the discovery of potent compounds based on the imidazo[1,2-b]pyridazine scaffold.

Through a process of property-based optimization and a strategic scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit, researchers identified an imidazo[1,2-b]pyridazine derivative, designated as compound 27f . nih.govacs.org This compound proved to be an exceptionally potent and selective Mps1 inhibitor. nih.govacs.org It demonstrated remarkable antiproliferative activity in the nanomolar range across a variety of cancer cell lines. nih.govebi.ac.uk The high selectivity of 27f was confirmed through screening against a panel of 192 different kinases. nih.govacs.org Detailed studies of this potent Mps1 inhibitor showed it had modest efficacy in tumor models at tolerated doses. scienceopen.com

Table 1: Inhibitory Activity of Compound 27f

Target/Cell Line IC₅₀ (nM)
Cellular Mps1 0.70
A549 (Lung Carcinoma) 6.0

Data sourced from multiple studies. nih.govacs.orgtokushima-u.ac.jp

Janus Kinase 2 (Tyk2 JH2) Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in mediating signals for pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons. nih.govrsc.orgnih.gov Consequently, Tyk2 is a significant target for treating immuno-inflammatory diseases. nih.govnih.gov The Tyk2 protein possesses a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2). nih.gov Targeting the JH2 domain offers a pathway for allosteric inhibition, providing high selectivity over other JAK family members. nih.govresearchgate.net

An imidazo[1,2-b]pyridazine (IZP) derivative, IZP 7 , was identified as a promising hit compound for the Tyk2 JH2 domain. nih.govrsc.org Although its initial potency was moderate, it showed high selectivity. nih.gov Iterative modifications of the IZP scaffold led to the discovery of compound 29 , a potent and selective JH2 inhibitor with improved metabolic stability and reasonable cell permeability. nih.gov Further structure-activity relationship studies led to another series of potent inhibitors, including inhibitor 6 , which demonstrated improved metabolic stability and high efficacy in a rat adjuvant arthritis model. nih.gov This was achieved by modifying the 6-anilino IZP series to a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) IZP structure. nih.gov

Table 2: Activity of Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors

Compound Target Activity/Properties
IZP 7 Tyk2 JH2 Highly selective hit compound. nih.govrsc.org
Compound 29 Tyk2 JH2 Potent inhibitor with improved metabolic stability. nih.govrsc.org
Inhibitor 6 Tyk2 JH2 Highly potent and selective, with improved metabolic stability and oral bioavailability. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K-Akt-mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a critical target for anticancer drug development. nih.govdrugbank.com Dual inhibition of PI3K and mTOR is a validated therapeutic strategy. Based on this, a function-oriented synthesis of imidazo[1,2-b]pyridazine derivatives was conducted to identify potent dual inhibitors. nih.govdrugbank.com

This research led to the identification of compound 42 , which exhibited outstanding dual inhibitory activity against both PI3Kα and mTOR. nih.govdrugbank.com Its potency was significantly greater than previously reported compounds. nih.gov In addition to its high potency, compound 42 showed great kinase selectivity and low hepatotoxicity, marking it as a promising candidate for further development. nih.govdrugbank.com Another study also reported on imidazo[1,2-b]pyridazine derivatives with mTOR inhibitory activity, identifying a compound with an IC₅₀ of 67 nM against mTOR. mdpi.com

Table 3: Inhibitory Activity of Compound 42

Target IC₅₀ (nM)
PI3Kα 0.06
mTOR 3.12

Data sourced from Li C, et al. (2023). nih.govdrugbank.com

ATPase Inhibition (e.g., Helicobacter pylori VirB11 ATPase)

Helicobacter pylori infection is linked to various gastric diseases, and its virulence is partly mediated by a type IV secretion system (T4SS). nih.gov A key component of this system is the VirB11 ATPase, HP0525. nih.gov Inhibition of this ATPase is a strategy to reduce the pathogenicity of the bacterium.

Research in this area has identified inhibitors based on a heterocyclic scaffold. However, studies have primarily focused on the imidazo[1,2-a]pyrazine core as a template for these inhibitors. nih.gov Virtual screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and inhibitors of the HP0525 ATPase. Subsequent synthesis and in vitro screening identified lead compounds from this class, but to date, there is no specific literature detailing the inhibitory activity of the imidazo[1,2-b]pyridazine scaffold against the Helicobacter pylori VirB11 ATPase.

Receptor Binding and Ligand Development

Ligand Development for β-Amyloid Plaques

The deposition of β-amyloid (Aβ) plaques in the brain is a neuropathological hallmark of Alzheimer's disease. nih.gov Developing imaging agents that can specifically bind to these plaques is crucial for early diagnosis and for monitoring the effectiveness of new therapies. nih.gov The imidazo[1,2-b]pyridazine scaffold has been investigated for this purpose. nih.govemory.edu

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to synthetic Aβ aggregates. nih.govnih.gov The binding affinities varied, with Kᵢ values ranging from 11.0 to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions of the scaffold. nih.govacs.org One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (also referred to as compound 4), demonstrated a particularly high binding affinity. nih.govnih.govacs.org Its properties suggest it could be a useful foundation for developing novel radiotracers for positron emission tomography (PET) imaging of Aβ plaques. nih.govemory.edunih.gov Structure-activity relationship studies indicated that a 2-N,N-dimethylaminophenyl group was important for achieving desirable binding affinities. nih.gov

Table 4: Binding Affinity of Imidazo[1,2-b]pyridazine Ligands for β-Amyloid Plaques

Compound Substituents Binding Affinity (Kᵢ, nM)
Compound 4 2-(4′-Dimethylaminophenyl), 6-(methylthio) 11.0

Data sourced from Zeng F, et al. (2010). nih.govacs.org

Modulation of Ion Channels (e.g., hCav3.1 channels)

Voltage-gated calcium channels are critical for neuronal excitability, and their modulation can have significant therapeutic effects, particularly in conditions like epilepsy. Certain imidazo[1,2-b]pyridazine derivatives have been identified as blockers of human T-type calcium channels, specifically the Cav3.1 subtype. researchgate.netresearchgate.net

Two compounds, 7‐methyl‐2‐phenylimidazo[1,2‐b]pyridazin‐3‐carboxylic acid (DM1) and 6‐methoxy‐2‐phenylimidazo[1,2‐b]pyridazin‐3‐carboxylic acid (DM2) , have been shown to act as blockers of hCav3.1 channels. researchgate.netresearchgate.net Modeling studies of their interaction with the hCav3.1 channel suggest their binding modes are similar to that of a known selective Cav3.1 blocker, which provides a basis for future lead optimization. researchgate.netresearchgate.net These findings position the imidazo[1,2-b]pyridazine scaffold as a promising starting point for developing novel antiepileptic drugs. researchgate.netresearchgate.net

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies have been instrumental in unraveling the cellular and molecular targets through which imidazo[1,2-b]pyridazine-based compounds exert their biological effects. These investigations provide crucial insights into the potential therapeutic applications of this versatile scaffold.

Derivatives of the imidazo[1,2-b]pyridazine nucleus have demonstrated notable antiproliferative activity against various human cancer cell lines. A particular series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives displayed significant efficacy against non-small cell lung cancer cell lines, A549 and H460. nih.govbiocrick.comnih.gov

The mechanism of action for some of the most potent compounds, A17 and A18, was found to involve the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. nih.govbiocrick.comnih.gov Further analysis revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR signaling components, AKT and S6. nih.govbiocrick.com

Table 1: Antiproliferative and mTOR Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives

Compound A549 IC₅₀ (μM) H460 IC₅₀ (μM) mTOR IC₅₀ (μM)
A17 Not Specified Not Specified 0.067
A18 Not Specified Not Specified 0.062

IC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity. Data sourced from multiple studies. nih.govbiocrick.comnih.gov

Another study identified a selective Mps1 inhibitor with an imidazo[1,2-a]pyrazine ring that exhibited excellent IC₅₀ values against the Mps1 protein and the A549 cancer cell line. rsc.org This compound was also found to be non-toxic to normal lung cells, highlighting its potential as a selective anticancer agent. rsc.org

Imidazo[1,2-b]pyridazine derivatives have emerged as potent antifungal agents against a range of phytopathogenic fungi. A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and evaluated for their ability to inhibit the mycelial growth of nine different phytopathogenic fungi. nih.govrjptonline.org The results indicated that many of these compounds possess excellent and broad-spectrum antifungal activities. nih.gov

Specifically, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvularia Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov Structure-activity relationship (SAR) analysis revealed that the nature of the substituents on both the benzene (B151609) and pyridazine (B1198779) rings plays a crucial role in determining the antifungal potency. nih.gov

Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives Against Phytopathogenic Fungi

Fungal Strain Compound 4j EC₅₀ (μg/mL)
Fusarium solani 6.3
Pyricularia oryzae 7.7
Alternaria brassicae 7.1
Valsa mali 7.5
Alternaria alternata 4.0

EC₅₀ values represent the concentration required to inhibit 50% of fungal growth. Data sourced from a study on the antifungal activity of these compounds. researchgate.net

Furthermore, the imidazo[1,2-b]pyridazine scaffold has shown promise in combating eumycetoma, a neglected tropical disease caused by the fungus Madurella mycetomatis. nih.gov A study involving 47 derivatives identified 17 compounds with potent in vitro activity against M. mycetomatis, with IC₅₀ values of ≤ 5 μM. nih.govresearchgate.net These compounds also exhibited significantly lower cytotoxicity in NIH-3T3 fibroblasts compared to standard treatments. nih.govresearchgate.net One notable derivative, Antifungal agent 108, demonstrated potent activity against Madurella mycetomatis (MM55). medchemexpress.com

The antiparasitic potential of imidazo[1,2-b]pyridazines has been investigated against various protozoan parasites. Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated anti-leishmanial activity against Leishmania amazonensis. researchgate.netresearchgate.netnih.gov While the activity was observed at a concentration of 10 μM, the compounds were not found to be toxic to a neuroblastoma cell line at this concentration. researchgate.netresearchgate.netnih.gov The proposed mechanism of action for these compounds is the inhibition of parasitic kinases, which are essential for the parasite's survival and proliferation. researchgate.netresearchgate.netnih.gov

In addition to Leishmania, imidazo[1,2-b]pyridazine derivatives have been evaluated against other parasites. A novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was developed with the aim of having a dual mode of action: phosphodiesterase inhibition and the generation of nitrosative stress. nih.gov These compounds were tested against a panel of protozoan parasites, including Giardia lamblia, Trypanosoma brucei, T. cruzi, and Plasmodium falciparum. nih.gov Interestingly, selective sub-nanomolar activity was observed against G. lamblia, and this high potency was attributed to the presence of the nitro group rather than phosphodiesterase inhibition. nih.gov

The imidazo[1,2-b]pyridazine scaffold has also been explored for its anti-inflammatory and anti-infective properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, some imidazopyridazine compounds inhibited bacterial lipopolysaccharide-mediated cyclooxygenase-2 (COX-2) and nitric oxide release in primary rat microglial cells. nih.gov This suggests a potential role for these compounds in modulating neuroinflammatory responses.

Furthermore, the anti-infective properties of this scaffold extend to antiviral activity. A class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been reported. rsc.org Specifically, a 2-aminoimidazo[1,2-b]pyridazine derivative with an oxime functionality demonstrated broad-spectrum activity against a panel of viruses including human rhinoviruses, poliovirus, and coxsackieviruses, with IC₅₀ values in the range of 0.02–0.06 mg/mL. rsc.org Another study highlighted a derivative, analogue 7b, which exhibited potent and broad-spectrum activity against various rhinoviruses and enteroviruses. acs.org

The anti-inflammatory potential of imidazo[1,2-b]pyridazines is also being investigated through the inhibition of Bruton's Tyrosine Kinase (Btk), a key regulator of B-cell activation which plays a role in autoimmune and inflammatory diseases. google.com Additionally, these compounds have been identified as inhibitors of IL-17A, a pro-inflammatory cytokine involved in chronic autoimmune diseases like psoriasis and rheumatoid arthritis. acs.org

Theoretical and Computational Chemistry of Imidazo 1,2 B Pyridazines

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of imidazo[1,2-b]pyridazine (B131497) derivatives. These methods allow for the optimization of molecular geometries and the calculation of various molecular properties that correlate with experimental data. nih.govnih.gov

DFT calculations using functionals like B3LYP and B3PW91 with basis sets such as 6-311G(d,p) have been employed to determine the structural and electronic properties of related imidazo[1,2-a]pyridine (B132010) systems. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles. For instance, in a study on an imidazo[1,2-a]pyrimidine (B1208166) derivative, the optimized geometry was computed using the B3LYP/6-311++G(d,p) basis set, and the results showed good agreement with experimental NMR data. nih.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. For example, in an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the calculated EHOMO was -5.6227 eV and the ELUMO was -2.3997 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEPs illustrate the charge distribution within a molecule and help predict sites for electrophilic and nucleophilic attacks. nih.gov The color-coded maps show electron-rich regions (typically colored red) and electron-poor regions (colored blue). For an alpidem (B1665719) molecule, MEP analysis using B3PW91 and B3LYP methods showed potential ranges from approximately -6.6 to +6.6 eV and -6.3 to +6.3 eV, respectively, identifying the relative reactivity regions. nih.gov

Furthermore, DFT can be used to calculate local reactivity indices, such as Fukui functions, which identify specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. scirp.org In a study on imidazo[1,2-a]pyridinyl-chalcones, the C5 carbon of the imidazo[1,2-a]pyridine nucleus was identified as the most likely nucleophilic center, while the C14 carbon in the keto-ethylenic system was designated as the most probable electrophilic center. scirp.org

Table 1: Calculated Frontier Orbital Energies for an Imidazo[1,2-a]pyrimidine Derivative nih.gov

OrbitalEnergy (eV)
HOMO-2-7.0731
HOMO-1-6.7491
HOMO -5.6227
LUMO -2.3997
LUMO+1-1.8806
LUMO+2-0.7115

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between ligands, such as imidazo[1,2-b]pyridazine derivatives, and their biological targets. frontiersin.orgresearchgate.net These methods provide detailed insights into the binding modes, affinities, and stability of ligand-protein complexes, which is crucial for drug discovery. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. ucl.ac.uk For example, in the development of anticancer agents, docking studies of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives showed strong binding to kinases associated with MCF-7 and SK-MEL-28 cancer cell lines. researchgate.net Similarly, docking was used to investigate the binding of imidazo[1,2-a]pyridine derivatives to the FLT3 kinase, revealing strong interactions and guiding the development of kinase inhibitors. rsc.org The process often involves preparing the protein structure by removing non-essential molecules and then using algorithms like AutoDock to calculate the binding affinity. ucl.ac.uk

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. frontiersin.orgmdpi.com MD simulations can assess the stability of homology models of target proteins and analyze the dynamics of the ligand in the active site. mdpi.com For instance, MD simulations were used to study a complex of a pyrido fused imidazo[4,5-c]quinoline with the PI3K protein, revealing that the ligand formed a stable complex with a greater number of hydrogen bonds compared to a known inhibitor, suggesting a more effective binding. frontiersin.org These simulations are typically run for nanoseconds to microseconds to observe the behavior of the system. mdpi.com

Structure-based design, which heavily relies on X-ray crystallography and computational modeling, has been successfully applied to develop potent imidazo[1,2-b]pyridazine-based inhibitors of p38 MAP kinase. nih.gov By analyzing the co-crystal structure of a lead compound with the kinase, researchers can identify key interactions and design new derivatives with enhanced potency and selectivity. nih.gov

In Silico Screening and Virtual High-Throughput Screening Methodologies

In silico screening and virtual high-throughput screening (vHTS) are computational methods used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ucl.ac.ukrsc.org These approaches have been instrumental in the discovery of novel imidazo[1,2-b]pyridazine and related heterocyclic compounds as potential therapeutic agents.

Virtual screening was employed to identify imidazo[1,2-a]pyrazine (B1224502) compounds as potential inhibitors of the Helicobacter pylori VirB11 ATPase. ucl.ac.uk This initial screening led to the identification of a lead compound, which was then further optimized based on in silico interaction models within the ATP binding site. ucl.ac.uk

A collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. rsc.org By probing proprietary pharmaceutical company libraries in silico, researchers were able to rapidly expand the chemical space around the initial hit, leading to compounds with improved antiparasitic activity and selectivity. rsc.org This highlights the power of vHTS in accelerating the hit-to-lead optimization process.

Similarly, a high-throughput screening campaign identified an imidazo[1,2-a]pyrazine as a lead for developing inhibitors of the Monopolar spindle 1 (Mps1) kinase, an important oncology target. nih.gov Subsequent structure-based design and optimization, which included a scaffold change to the imidazo[1,2-b]pyridazine system, resulted in a highly potent and selective Mps1 inhibitor with excellent antiproliferative activity. nih.gov

These methodologies allow for the cost-effective and rapid evaluation of vast numbers of compounds, prioritizing those with the highest potential for further experimental testing. ucl.ac.ukrsc.org

Prediction of Electronic Structure and Reactivity

The prediction of electronic structure and reactivity is a fundamental application of theoretical chemistry in the study of imidazo[1,2-b]pyridazines. As discussed in the DFT section, quantum chemical methods provide a detailed picture of the electronic distribution within a molecule, which in turn governs its reactivity. nih.govnih.gov

The electronic structure of a molecule can be described by the distribution of its electrons in various molecular orbitals. The analysis of HOMO and LUMO energies and their spatial distribution provides a basis for understanding the molecule's ability to participate in chemical reactions. nih.govscirp.org A small HOMO-LUMO gap generally implies higher reactivity.

Reactivity indices derived from DFT, such as local nucleophilicity and electrophilicity, can predict the most probable sites for chemical reactions. scirp.org For a series of imidazo[1,2-a]pyridinyl-chalcones, it was found that the local reactivity of the core structure was not dependent on the substituents, but the global nucleophilicity was sensitive to their electron-donating or -withdrawing nature. scirp.org This information is invaluable for planning synthetic routes and for understanding the metabolic fate of drug candidates.

Computational methods like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems. amazonaws.com Such tools can rationalize the outcome of reactions with high accuracy, providing practical guidance for synthetic chemists working on the functionalization of the imidazo[1,2-b]pyridazine scaffold. amazonaws.comresearchgate.net The ability to predict how and where a molecule will react is crucial for the efficient synthesis of new derivatives with desired properties. researchgate.net

A study on an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series demonstrated a statistically significant relationship between the variation in antiviral activity and the electron-donor/acceptor properties of specific atoms within the molecules, as determined by DFT calculations. journalmrji.com This shows that the prediction of electronic structure can directly correlate with biological activity, providing a powerful tool for rational drug design.

Emerging Research Applications and Future Directions of Imidazo 1,2 B Pyridazine Scaffolds

Development as Molecular Probes for Investigating Biological Pathways

The inherent fluorescence and biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives make them excellent candidates for the development of molecular probes to investigate complex biological pathways. These probes can be designed to target specific organelles or biomolecules, providing insights into cellular processes and disease mechanisms.

Researchers have successfully developed polarity-responsive fluorescent probes based on the imidazo[1,2-b]pyridazine structure. rsc.org By introducing an electron-withdrawing cyano group and an electron-donating group, these probes exhibit an intramolecular charge transfer (ICT) effect, making them sensitive to the polarity of their microenvironment. rsc.org This property has been utilized to image and differentiate between lung cancer tissues at various stages of differentiation, with probes targeting mitochondria and lipid droplets. rsc.org The fluorescence intensity of these probes was found to be significantly higher in poorly differentiated tissues compared to well and moderately differentiated ones, highlighting their potential as diagnostic tools. rsc.org

Furthermore, imidazo[1,2-b]pyridazine derivatives have been investigated as imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov A series of these compounds were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates, with some derivatives showing high affinity. nih.gov This suggests their potential for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. nih.gov The ability to functionalize the imidazo[1,2-b]pyridazine scaffold allows for the fine-tuning of properties such as lipophilicity and binding affinity, which is crucial for developing effective brain imaging agents. nih.gov

The development of imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probes for detecting heavy metal ions like Hg2+ further showcases the versatility of this heterocyclic family. rsc.org These probes exhibit high selectivity and can be used for fluorescence imaging in living cells and on paper-based test strips for environmental monitoring. rsc.org

Probe TypeTargetApplicationKey Findings
Polarity-Responsive Fluorescent ProbesMitochondria, Lipid DropletsImaging lung cancer tissue differentiationHigher fluorescence in poorly differentiated tissues. rsc.org
β-Amyloid Plaque Imaging Agentsβ-Amyloid AggregatesDiagnosis of Alzheimer's diseaseHigh binding affinity to Aβ plaques. nih.gov
Heavy Metal Ion ProbesHg2+Cellular imaging and environmental sensingHigh selectivity and sensitivity for Hg2+. rsc.org

Applications in Organic Synthesis as Chemical Reagents (e.g., Brominating Agents)

Beyond their biological applications, imidazo[1,2-b]pyridazine derivatives have found utility as reagents in organic synthesis. A notable example is the use of 3-bromoimidazo[1,2-b]pyridazine-bromine and 3-bromo-6-chloroimidazo[1,2-b]pyridazine-bromine complexes as effective brominating agents for organic compounds. dergipark.org.trthieme-connect.com These reagents offer a convenient and selective method for introducing bromine atoms into various organic molecules. dergipark.org.trthieme-connect.com

The synthesis of the imidazo[1,2-b]pyridazine core itself often involves a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. nih.gov The halogen atom on the pyridazine (B1198779) ring plays a crucial role in directing the alkylation to the desired nitrogen atom, facilitating the efficient formation of the bicyclic system. nih.gov The versatility of the imidazo[1,2-b]pyridazine scaffold is further enhanced by its amenability to various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netthesciencein.org These methods allow for the introduction of a wide range of substituents at different positions of the heterocyclic core, enabling the synthesis of diverse libraries of compounds for various applications. researchgate.net

The development of palladium-catalyzed cascade reactions in water for the synthesis of multi-substituted imidazo[1,2-a]pyridazine derivatives highlights the progress towards more environmentally friendly synthetic methods. bohrium.com

Advanced Materials Science Applications (e.g., Optoelectronic Devices, Photochromic Materials)

The unique photophysical and electronic properties of imidazo[1,2-b]pyridazine scaffolds have garnered significant interest in the field of materials science. chemimpex.com These compounds are being explored for their potential in developing advanced materials for various applications, including optoelectronic devices and photochromic materials. dergipark.org.trchemimpex.com

Imidazo[1,2-b]pyridazine has been successfully employed as an electron-transporting unit in the development of host materials for high-performance red phosphorescent organic light-emitting devices (PhOLEDs). researchgate.netacs.org By combining the electron-transporting imidazo[1,2-b]pyridazine unit with a hole-transporting carbazole (B46965) unit, bipolar host materials were created. researchgate.netacs.org OLEDs fabricated with these materials exhibited high external quantum efficiencies and minimal efficiency roll-off, demonstrating the potential of this scaffold in organic electronics. researchgate.netacs.org The substitution pattern on the imidazo[1,2-b]pyridazine core was found to significantly influence the electroluminescence performance of the devices. researchgate.netacs.org

In addition to OLEDs, imidazo[1,2-b]pyridazine derivatives have been investigated for their photochromic properties. dergipark.org.tr Photochromic imidazo[1,2-b]pyridazinium iodoargentate hybrid materials have been reported, which exhibit reversible changes in their optical properties upon exposure to light. dergipark.org.tr This characteristic makes them promising candidates for applications such as optical data storage, smart windows, and molecular switches. The unique structure of these compounds, which can be readily modified, allows for the tuning of their photochromic behavior. smolecule.com

Application AreaMaterial TypeKey Properties
Optoelectronic DevicesHost materials for PhOLEDsExcellent electron-transporting ability, high thermal stability. researchgate.netacs.org
Photochromic MaterialsIodoargentate hybrid materialsReversible photochromism. dergipark.org.tr

Strategic Development for Neglected Tropical Diseases Research

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising platform for the development of novel therapeutics for neglected tropical diseases (NTDs). bohrium.comusc.edudntb.gov.ua These diseases, which disproportionately affect impoverished populations, often lack effective and safe treatments. The diverse biological activities of imidazo[1,2-b]pyridazine derivatives make them attractive candidates for drug discovery programs targeting NTDs.

A recent study focused on designing and synthesizing a series of imidazo[1,2-b]pyridazine derivatives as potential drug candidates for eumycetoma, a chronic fungal infection. nih.govresearchgate.net Several of the synthesized compounds showed promising in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma, with low cytotoxicity. nih.govresearchgate.net This highlights the potential of this scaffold to provide new treatment options for this debilitating disease.

Furthermore, imidazo[1,2-b]pyridazine derivatives have been evaluated for their activity against other parasitic diseases. Studies have explored their potential as antifilarial agents, targeting the parasites responsible for diseases like onchocerciasis and lymphatic filariasis. umich.eduumich.edu Although the initial compounds screened did not show significant activity, the scaffold remains a viable starting point for further optimization. umich.edu The antiparasitic potential of these compounds has also been investigated for diseases like toxoplasmosis and malaria. researchgate.netresearchgate.net

The development of imidazo[1,2-b]pyridazine-based compounds for NTDs represents a strategic approach to address a significant unmet medical need. The synthetic accessibility and the possibility to fine-tune the biological activity through structural modifications make this scaffold a valuable tool in the fight against these diseases. nih.gov

Design of Multi-Targeting Agents and Polypharmacology Approaches

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. The imidazo[1,2-b]pyridazine scaffold, with its ability to interact with a variety of biological targets, is well-suited for the design of multi-targeting agents. nih.gov

The kinase inhibitor ponatinib (B1185), which is based on the imidazo[1,2-b]pyridazine scaffold, is a prime example of a successful multi-targeted drug. rsc.org It inhibits multiple tyrosine kinases, making it effective against certain types of leukemia that have developed resistance to other inhibitors. rsc.org The success of ponatinib has spurred further research into the development of other imidazo[1,2-b]pyridazine-based multi-kinase inhibitors. nih.gov For instance, derivatives have been designed as dual inhibitors of c-Met and VEGFR2 kinases, which are both implicated in cancer progression. dergipark.org.tr

In the context of neurodegenerative diseases, a computational approach has been used to design multi-target ligands based on the 2-aminopyridine-3-carbonitrile scaffold, a precursor to some imidazo[1,2-b]pyridazines, that can interact with adenosine (B11128) A1 and A2A receptors and inhibit phosphodiesterase 10A (PDE10A). researchgate.net Modulating these targets simultaneously may offer a synergistic therapeutic effect. The imidazo[1,2-b]pyridazine scaffold itself has been identified as a signature for multi-kinase activity in machine learning studies. nih.gov

The ability to design compounds with a specific polypharmacological profile by modifying the imidazo[1,2-b]pyridazine core opens up new possibilities for developing more effective and durable therapies for complex multifactorial diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for optimizing the yield of Imidazo[1,2-b]pyridazin-7-ol derivatives?

  • Answer : Multi-step synthetic routes, such as condensation reactions or transition-metal-catalyzed cyclization, are commonly employed. For example, the synthesis of structurally analogous imidazo[1,2-a]pyridines often involves microwave-assisted reactions or one-pot procedures to enhance efficiency and yield . Factorial experimental designs (e.g., varying temperature, catalyst loading, and solvent polarity) can systematically identify optimal conditions . Computational tools like COMSOL Multiphysics enable virtual screening of reaction parameters, reducing trial-and-error experimentation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Techniques include NMR (¹H/¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural elucidation. Computational methods (DFT calculations) predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity and binding affinity in pharmacological studies . Polar solvents like DMSO may stabilize specific tautomeric forms, requiring solvent-dependent analysis .

Q. What pharmacological targets are associated with this compound derivatives?

  • Answer : Analogous imidazoheterocycles (e.g., imidazo[1,2-a]pyridines) exhibit activity against kinases, GPCRs, and antimicrobial targets. Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2 and 6 for modulating selectivity . For instance, electron-withdrawing groups enhance binding to ATP pockets in kinase inhibition assays .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Meta-analyses of published datasets, coupled with standardized protocols (e.g., OECD guidelines), improve reproducibility . Advanced statistical tools (ANOVA, Bayesian inference) quantify the impact of confounding variables, such as solvent residues or enantiomeric impurities .

Q. What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer : Flow chemistry and continuous manufacturing reduce batch-to-batch variability and improve scalability . Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, minimizing yield loss . Reactor design must account for exothermicity in cyclization steps to prevent decomposition .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model interactions with cytochrome P450 enzymes. Machine learning algorithms trained on ADME datasets predict metabolic hotspots (e.g., oxidation at the pyridazine ring) . In vitro microsomal assays validate these predictions, with LC-MS/MS quantifying metabolite formation .

Q. What experimental designs are optimal for studying the enantioselective synthesis of this compound?

  • Answer : Chiral HPLC or SFC separates enantiomers, while asymmetric catalysis (e.g., chiral Pd complexes) achieves high enantiomeric excess (ee). Factorial designs test ligand-metal ratios and solvent chirality to optimize stereoselectivity . Theoretical frameworks (e.g., Eyring equation) correlate transition-state energetics with ee outcomes .

Methodological Resources

  • Data Management : Chemical software (e.g., ChemDraw, Schrödinger Suite) ensures data integrity through encrypted repositories and version control .
  • Advanced Analytics : AI-driven platforms (e.g., TensorFlow) automate spectral interpretation and SAR trend analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.